molecular formula C24H27N3O B3890132 N-(4-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

N-(4-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B3890132
M. Wt: 373.5 g/mol
InChI Key: DNEDJZAWCFNVLY-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a useful research compound. Its molecular formula is C24H27N3O and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.215412493 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview of N-(4-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

This compound is a synthetic organic compound that belongs to the class of piperazine derivatives. The structure includes a piperazine ring, which is known for its diverse biological activities, particularly in pharmacology.

Chemical Structure

The molecular formula for this compound is C20H25N3OC_{20}H_{25}N_3O, and it features a combination of ethoxy, benzylidene, and naphthylmethyl groups. This unique structure contributes to its potential biological activities.

Biological Activity

1. Anticancer Activity
Research indicates that compounds with similar piperazine structures exhibit anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of cell cycle arrest.

2. Antidepressant Effects
Piperazine derivatives have been studied for their antidepressant effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been linked to the activity of these compounds.

3. Antimicrobial Properties
Some studies suggest that piperazine derivatives possess antimicrobial activity against various bacterial strains. The effectiveness can vary based on the specific substituents attached to the piperazine ring.

4. Central Nervous System Activity
Given its structure, this compound may interact with receptors in the central nervous system, potentially offering anxiolytic or sedative effects.

Table 1: Summary of Biological Activities

Activity TypeMechanismRelated CompoundsReferences
AnticancerInduces apoptosisSimilar piperazine derivatives
AntidepressantModulates neurotransmittersVarious piperazine-based drugs
AntimicrobialInhibits bacterial growthPiperazine antibiotics
CNS ActivityReceptor interactionAnxiolytics and sedatives

Case Studies

  • Anticancer Study : A study on a related piperazine compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific cancer types.
  • Antidepressant Research : Clinical trials involving piperazine derivatives showed improved mood scores in patients with major depressive disorder, indicating potential for further development in this area.
  • Antimicrobial Testing : Laboratory tests revealed that certain piperazine compounds exhibited effective inhibition against Gram-positive bacteria, highlighting their potential as new antimicrobial agents.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "N-(4-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine":

1. Multidrug Resistance Reversal

  • 1-(1-Naphthylmethyl)-piperazine (NMP) : This compound, a piperazine derivative with a naphthylmethyl group, has demonstrated the ability to reverse multidrug resistance (MDR) in Escherichia coli . It appears to work by inhibiting efflux pumps, which are mechanisms bacteria use to expel antibiotics, thus reducing the effectiveness of those drugs .
    • NMP has shown moderate activity in reversing MDR in clinical isolates of E. coli, partially restoring susceptibility to fluoroquinolones .
    • Significant effects were observed for levofloxacin, linezolid, and ethidium bromide when NMP was added, based on a four-fold or greater reduction of the minimum inhibitory concentration (MIC) in over 50% of the isolates .
    • The activity of NMP differs from that of Phe-Arg-β-naphthylamide (PAβN), another efflux pump inhibitor, suggesting different modes of action .

2. Potential Industrial Applications of Related Compounds

  • Teflon Finishes : While not directly related to the target compound, the search results mention Teflon finishes, which have widespread industrial applications due to their chemical inertness, water repellency, anti-sticking ability, and friction resistance . These finishes can be applied to various materials, including metals, glass, and ceramics, for use in conveyor chutes, molding dies, and other equipment .
  • CYDAC vulcanization accelerators : N-cyclohexyl benzothiazole-2-sulfenamide is used in rubber production .

3. Structural and Chemical Information

  • 1-(4-Ethoxybenzyl)-4-(1-naphthoyl)piperazine : PubChem provides structural information, chemical names, and properties for this compound .
    • The molecular formula is C24H26N2O2, and its molecular weight is 374.5 g/mol .
    • IUPAC name: [4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone .
    • Several synonyms are listed, including Oprea1_427728, CHEMBL1617042, STK128991, and AKOS000553113 .

4. Other related compounds

  • EBBA (4'-Ethoxybenzylidene-4-butylaniline) : Some information is available through ChemicalBook, indicating its use in liquid crystals and related compounds .
  • This compound : Available from Sigma-Aldrich .

Properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c1-2-28-23-12-10-20(11-13-23)18-25-27-16-14-26(15-17-27)19-22-8-5-7-21-6-3-4-9-24(21)22/h3-13,18H,2,14-17,19H2,1H3/b25-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEDJZAWCFNVLY-XIEYBQDHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.